molecular formula C17H16N6O3 B2872429 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034288-20-3

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

カタログ番号 B2872429
CAS番号: 2034288-20-3
分子量: 352.354
InChIキー: QBZIZQWPANBUGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C17H16N6O3 and its molecular weight is 352.354. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiproliferative Activity in Cancer Research

This compound has been synthesized and evaluated for its antiproliferative activity on various human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7). The studies have shown that certain conjugates of this compound exhibit considerable cytotoxicity, with IC50 values ranging from 0.54 to 31.86 μM . These findings suggest potential applications in developing new cancer therapies.

Tubulin Polymerization Inhibition

The compound’s derivatives have been tested for their ability to inhibit tubulin polymerization, which is a crucial process in cell division. Effective inhibition of microtubule assembly formation has been observed in prostate cancer cell line DU-145, indicating the compound’s role in halting the proliferation of cancer cells .

Apoptosis Induction

Further research into the compound’s derivatives has confirmed their ability to induce apoptosis in cancer cells. This is achieved through Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays . These processes are essential for programmed cell death, making the compound a valuable asset in cancer treatment strategies.

In Vitro and In Vivo Antitumor Activity

Novel derivatives of the compound have been designed and synthesized with antitumor properties. These derivatives have shown moderate to high inhibitory activities against various tumor cell lines and have demonstrated effective inhibition of tumor growth in HepG2 xenograft mouse models . This highlights the compound’s potential for both in vitro and in vivo applications in cancer research.

Cell Cycle Arrest and Apoptotic Response

Mechanistic studies of the compound’s derivatives have suggested that they may exert antitumor activity by regulating the cell cycle and inducing apoptosis. This includes the up-regulation of Bax, intracellular Ca2+ release, ROS generation, and activation of caspase-9 and caspase-3 . These mechanisms are critical for controlling cell proliferation and inducing cell death in cancer cells.

PRMT5 Inhibition

The compound has been identified as a potential inhibitor of PRMT5, an enzyme involved in gene expression regulation and a target for cancer therapy. The newly discovered inhibitors show antitumor activity against MV4-11 cells, highlighting this series of derivatives as novel anti-cancer lead compounds .

Cytotoxicity Evaluation

A series of 1,2,3-triazole derivatives based on the quinoline–benzimidazole hybrid scaffold, which includes the compound , has been screened for in vitro cytotoxicity. One particular derivative was found to be the most potent cytotoxic agent with excellent GI50, TGI, and LC50 values on multiple cancer cell lines .

特性

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-10-8-13(22-25-10)17-21-16(26-23-17)9-18-15(24)7-6-14-19-11-4-2-3-5-12(11)20-14/h2-5,8H,6-7,9H2,1H3,(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZIZQWPANBUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。